molecular formula C15H17N3O3S B13807827 4-amino-N-[(2-ethoxyphenyl)methylideneamino]benzenesulfonamide

4-amino-N-[(2-ethoxyphenyl)methylideneamino]benzenesulfonamide

Cat. No.: B13807827
M. Wt: 319.4 g/mol
InChI Key: WCIIQTNQKLXGKU-UHFFFAOYSA-N
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Description

4-amino-N-[(2-ethoxyphenyl)methylideneamino]benzenesulfonamide is a chemical compound with the molecular formula C15H17N3O3S and a molar mass of 319.38 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[(2-ethoxyphenyl)methylideneamino]benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-ethoxybenzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the Schiff base .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[(2-ethoxyphenyl)methylideneamino]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or other solvents.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, such as amines or alcohols.

    Substitution: Substituted derivatives with different functional groups replacing the amino group.

Scientific Research Applications

4-amino-N-[(2-ethoxyphenyl)methylideneamino]benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-amino-N-[(2-ethoxyphenyl)methylideneamino]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-[(2-ethoxyphenyl)methylideneamino]benzenesulfonamide is unique due to its specific ethoxyphenyl and sulfonamide functional groups, which confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H17N3O3S

Molecular Weight

319.4 g/mol

IUPAC Name

4-amino-N-[(2-ethoxyphenyl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C15H17N3O3S/c1-2-21-15-6-4-3-5-12(15)11-17-18-22(19,20)14-9-7-13(16)8-10-14/h3-11,18H,2,16H2,1H3

InChI Key

WCIIQTNQKLXGKU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C=NNS(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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